4,6-Dimethylpyridine-3-boronic acid CAS 913835-67-3 basic information
4,6-Dimethylpyridine-3-boronic acid CAS 913835-67-3 basic information
Topic: 4,6-Dimethylpyridine-3-boronic acid (CAS 913835-67-3) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Optimizing Cross-Coupling for Sterically Demanding Heterocycles
Executive Summary
4,6-Dimethylpyridine-3-boronic acid is a specialized heterocyclic building block used primarily in the synthesis of complex biaryl scaffolds for pharmaceutical candidates.[1] Unlike simple phenylboronic acids, this compound presents a unique dual-challenge: electronic deactivation typical of pyridine rings and steric hindrance imposed by the ortho-methyl group at the C4 position.[1]
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis routes, and optimized Suzuki-Miyaura coupling protocols designed to overcome its inherent steric demands.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The presence of the nitrogen atom renders the ring electron-deficient, while the methyl groups at C4 and C6 modulate the lipophilicity and steric environment of the boronic acid moiety.[1][2]
| Property | Data | Notes |
| Chemical Name | 4,6-Dimethylpyridine-3-boronic acid | IUPAC |
| CAS Registry Number | 913835-67-3 | |
| Molecular Formula | C₇H₁₀BNO₂ | |
| Molecular Weight | 150.97 g/mol | |
| Structure | Pyridine ring substituted with -B(OH)₂ at C3, -CH₃ at C4, -CH₃ at C6.[1] | Critical Feature: C4-Methyl is ortho to Boron.[1][2] |
| Physical State | White to off-white powder | Hygroscopic; tends to form boroxine anhydrides.[1][2] |
| Melting Point | >200 °C (Decomp.)[1][2] | High lattice energy typical of boronic acids; often dehydrates before melting.[1][2] |
| Solubility | DMSO, MeOH, DMF | Limited solubility in non-polar solvents (Hexane, Toluene) unless esterified.[1] |
| pKa (Calculated) | ~4.5 (Pyridine N) | The boronic acid group is Lewis acidic; the pyridine N is basic but modulated by ring electronics.[1][2] |
Synthesis & Manufacturing Methodologies
The synthesis of CAS 913835-67-3 requires careful selection of the borylation method to avoid side reactions common to pyridine rings (e.g., nucleophilic attack at C2/C6).[1][2]
Route A: Palladium-Catalyzed Miyaura Borylation (Scalable)
For process-scale applications, the transition-metal catalyzed borylation of 3-bromo-4,6-dimethylpyridine is preferred over cryogenic lithiation due to higher functional group tolerance and safety.[1]
Mechanism: The reaction proceeds via the oxidative addition of the C-Br bond to Pd(0), followed by transmetallation with the diboron species.[1][2] The resulting pinacol ester is then hydrolyzed (using NaIO₄/HCl or mild acidic workup) to yield the free boronic acid.[1][2]
Route B: Cryogenic Lithium-Halogen Exchange (Lab Scale)[1][6]
-
Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃).[1][2]
-
Conditions: THF, -78 °C.
-
Critical Control: The 4,6-dimethyl substitution provides steric protection, reducing the risk of nucleophilic attack by n-BuLi on the pyridine ring (Chichibabin-type side reactions), but strict temperature control is mandatory.[1]
Synthesis Workflow Visualization
The following diagram illustrates the critical decision pathways in synthesizing this compound.
Figure 1: Comparative synthesis routes. Route A is recommended for scale-up to minimize cryogenic requirements.[1]
Stability & Handling: The Protodeboronation Challenge
Pyridyl boronic acids are notoriously unstable due to protodeboronation , where the C-B bond is cleaved by water/protons, replacing the boronic acid with a hydrogen atom.[1]
Mechanism of Instability
In basic aqueous media (typical Suzuki conditions), the boronic acid forms a boronate anion.[1][2] For 2- and 4-pyridyl boronic acids, the electron-withdrawing nitrogen facilitates a mechanism similar to decarboxylation.[1]
-
Advantage of CAS 913835-67-3: Being a 3-pyridyl derivative, it is electronically more stable than 2- or 4-isomers.[1]
-
Steric Effect: The 4-methyl group provides steric bulk around the C-B bond.[1][2] While this slows down coupling (see Section 5), it paradoxically increases shelf-stability by hindering the approach of water molecules or hydrolytic enzymes.[1][2]
Storage Protocol[1][6]
-
Dehydration Risk: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1][2] This is reversible.
-
Recommendation: Store at 2–8 °C under inert atmosphere (Argon).
-
-
Stoichiometry Adjustment: When using aged batches, assume a variable percentage of boroxine anhydride. It is often beneficial to add a slight excess (1.2–1.5 equiv) in reactions to account for effective molecular weight differences.[1][2]
Application: Optimized Suzuki-Miyaura Coupling
The primary application of CAS 913835-67-3 is in the synthesis of biaryl drug candidates.[1][2] The ortho-methyl group (C4) creates significant steric hindrance, making standard conditions (e.g., Pd(PPh₃)₄) sluggish or ineffective.[1][2]
The "Steric Hurdle" in Catalysis
In the Suzuki cycle, the Transmetallation step is the rate-determining step (RDS) for sterically hindered substrates.[1][2] The bulky 4-methyl group obstructs the approach of the boronate species to the Palladium(II) center.[1][2]
Recommended Protocol (High-Efficiency)
To overcome the steric barrier, use electron-rich, bulky phosphine ligands (Buchwald Ligands) that facilitate oxidative addition and create an active catalyst geometry.[1][2]
-
Catalyst System: Pd(OAc)₂ (2-5 mol%) + SPhos or XPhos (1:2 ratio).[1][2]
-
Why: SPhos is exceptionally good at coupling ortho-substituted boronic acids.[1]
-
-
Solvent: Toluene/Water (10:[1][2]1) or 1,4-Dioxane/Water (4:1).[1][2]
-
Temperature: 100 °C.
Step-by-Step Procedure
-
Charge: In a reaction vial, combine aryl halide (1.0 equiv), 4,6-dimethylpyridine-3-boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).
-
Inert: Seal and purge with Argon for 5 minutes.
-
Solvent: Add degassed 1,4-dioxane and aqueous K₃PO₄ (3.0 equiv).
-
Heat: Stir vigorously at 100 °C for 4–12 hours. Monitor by LC-MS.[1][3][2]
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1][2][4]
-
Purification: The product will be basic. Use silica gel chromatography with a gradient of DCM/MeOH (or EtOAc/Hexane with 1% Et₃N to prevent streaking).[1][2]
Catalytic Cycle Visualization
The diagram below highlights the specific bottleneck caused by the 4-methyl group.[1][2]
Figure 2: The Suzuki-Miyaura cycle. The red node indicates the Transmetallation step, which is kinetically impeded by the C4-methyl group, necessitating the use of SPhos/XPhos ligands.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1][2]
-
Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1][2] Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1][2]
-
Cox, P. A., et al. (2016).[1][2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[1] Link[1][2]
-
Google Patents. (2020).[1][2] Benzothiazol compounds and methods using the same for treating neurodegenerative disorders (US10669246B2).[1][2] Mentions usage of 4,6-dimethylpyridin-3-yl moieties.[1][5][6][7][8][9] Link
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